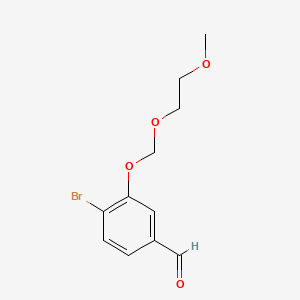
4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde (also known as 4-Bromo-3-MEMB) is a chemical compound that has been used in a variety of scientific research applications. It is a colorless solid with a melting point of 82-83°C and a boiling point of 230-231°C. 4-Bromo-3-MEMB is a member of the benzaldehyde family, which are organic compounds containing a benzene ring and an aldehyde group. This compound has been used in a variety of research applications due to its unique properties, including its low toxicity and its ability to act as a catalyst for several reactions.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 4-Bromo-3-(2-methoxyethoxymethoxy)benzaldehyde involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.
Starting Materials
4-bromo-3-hydroxybenzaldehyde, 2-methoxyethanol, NaH, CH3I, NaOH, HCl, Na2SO4, NaHCO3, MgSO4, Et2O, NaNO2, HCl, CuBr, CuBr2, KCN, HCl
Reaction
Step 1: Protection of the hydroxyl group in 4-bromo-3-hydroxybenzaldehyde with 2-methoxyethanol using NaH as a base to yield 4-bromo-3-(2-methoxyethoxy)benzaldehyde., Step 2: Methylation of the protected aldehyde using CH3I and NaH as a base to yield 4-bromo-3-(2-methoxyethoxymethoxy)benzaldehyde., Step 3: Deprotection of the methoxyethoxy group using NaOH and HCl to yield 4-bromo-3-formylphenol., Step 4: Diazotization of 4-bromo-3-formylphenol using NaNO2 and HCl to yield the diazonium salt., Step 5: Coupling of the diazonium salt with CuBr and CuBr2 to yield the corresponding aryl bromide., Step 6: Conversion of the aryl bromide to the corresponding nitrile using KCN and HCl., Step 7: Hydrolysis of the nitrile using NaOH to yield 4-bromo-3-(2-methoxyethoxymethoxy)benzaldehyde.
Applications De Recherche Scientifique
4-Bromo-3-MEMB has been used in a variety of scientific research applications due to its unique properties. It has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals. It has also been used in the synthesis of certain polymers and as a catalyst for several reactions. Additionally, 4-Bromo-3-MEMB has been used in the synthesis of several dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-MEMB is not fully understood. However, it is believed that it acts as a catalyst in several reactions due to its ability to form stable complexes with transition metal ions. Additionally, 4-Bromo-3-MEMB is able to act as a nucleophile, which allows it to react with other molecules.
Effets Biochimiques Et Physiologiques
4-Bromo-3-MEMB has been found to be non-toxic in animal studies. Additionally, it has been found to be non-irritating to the skin and eyes. However, it is important to note that 4-Bromo-3-MEMB should not be ingested or inhaled, as it can cause irritation to the respiratory tract.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-3-MEMB has several advantages when used in laboratory experiments. It is a low-toxicity compound, making it safe to use in laboratory experiments. Additionally, it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound, as it can be used as a catalyst or intermediate in a variety of reactions. However, it is important to note that 4-Bromo-3-MEMB is not very stable, and it can degrade over time if not stored properly.
Orientations Futures
There are a number of potential future directions for 4-Bromo-3-MEMB. It could be used in the synthesis of more complex compounds, such as pharmaceuticals or polymers. Additionally, it could be used as a catalyst in more complex reactions, such as the synthesis of dyes or pigments. Additionally, it could be used in the synthesis of other benzaldehyde-based compounds. Finally, it could be used to study the mechanism of action of other compounds, as it has been found to be non-toxic and non-irritating.
Propriétés
IUPAC Name |
4-bromo-3-(2-methoxyethoxymethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-4-5-15-8-16-11-6-9(7-13)2-3-10(11)12/h2-3,6-7H,4-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUSNFWGEPAEMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=CC(=C1)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-hydroxybenzaldehyde 3-O-(2-Methoxyethoxymethyl) Ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

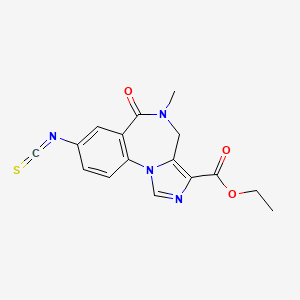

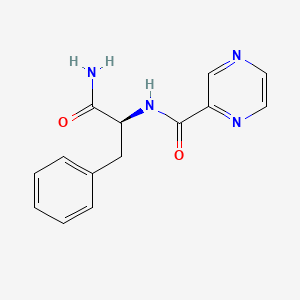
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584445.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(trans-4-hydroxycyclohexyl)urea](/img/structure/B584446.png)
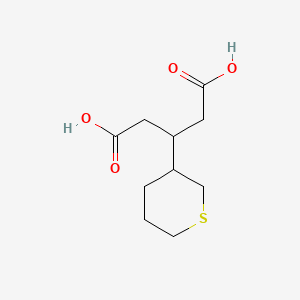
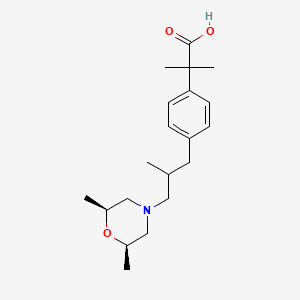
![4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one](/img/structure/B584453.png)
![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)
![4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity](/img/structure/B584457.png)
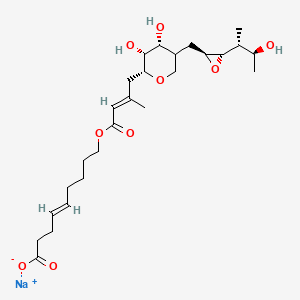
![4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine](/img/structure/B584462.png)